molecular formula C11H15N3O B1434388 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1710195-27-9

2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B1434388
CAS No.: 1710195-27-9
M. Wt: 205.26 g/mol
InChI Key: YFKYRAUQULUAAK-UHFFFAOYSA-N
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Description

2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in gastric adenocarcinoma cells, leading to cell blebbing and apoptosis . Additionally, it affects the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit phosphodiesterase-III in heart muscles, which is crucial for regulating cardiac contractility . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can have different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved cardiac function and reduced inflammation. At higher doses, it can cause toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the glycolytic pathway and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by facilitated diffusion and active transport mechanisms. Once inside the cell, it binds to intracellular proteins, which help in its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles .

Properties

IUPAC Name

2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-5-9-6-12-4-3-10(9)13-14(11)7-8-1-2-8/h5,8,12H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKYRAUQULUAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C3CNCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
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2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
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2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
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2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 5
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2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 6
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2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.